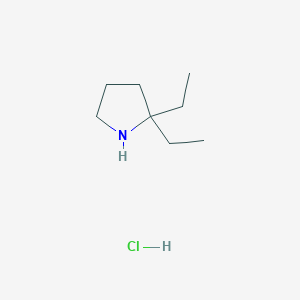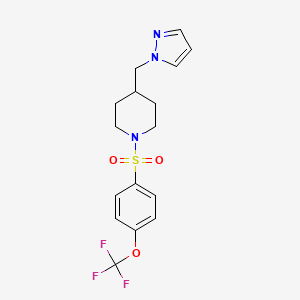![molecular formula C11H20O4 B3009087 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid CAS No. 308349-47-5](/img/structure/B3009087.png)
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is an organic compound with a complex structure that includes a pentanoic acid backbone substituted with a methyl group and a tert-butoxycarbonyl group
作用機序
Target of Action
Tert-butyl esters are generally used as protecting groups in organic synthesis . They protect functional groups from unwanted reactions and can be removed selectively when no longer needed .
Mode of Action
The mode of action of 2-Isopropylsuccinic acid 1-tert-butyl ester is primarily through its interactions as a tert-butyl ester. Tert-butyl esters are known to undergo reactions with various nucleophiles and electrophiles . For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with tert-butyl chloroformate under basic conditions, followed by further functional group transformations to introduce the methyl group and the pentanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, esterification, and purification through distillation or crystallization.
化学反応の分析
Types of Reactions
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3-methyl-2-[(2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl)methylamino]pentanoic acid: This compound shares a similar pentanoic acid backbone but has different substituents, leading to distinct chemical properties and applications.
(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: Another structurally related compound used in pharmaceutical synthesis.
Uniqueness
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butoxycarbonyl group, in particular, makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(6-9(12)13)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAFFVRXJSHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3009006.png)
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)






![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)

![Methyl (E)-4-[4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009024.png)


![8-(4-chlorobenzenesulfonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
